Chiroptical Identity and Enantiomeric Control: Optical Rotation Differentiation Between (1S,2S) and (1R,2R) Enantiomers
The target compound, tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate, exhibits a specific optical rotation of [α]/D +14±4° (c = 1 in 1 M HCl) . Under identical measurement conditions (same concentration, solvent, and temperature), the (1R,2R)-enantiomer (CAS 1016971-66-6) shows [α]/D −14±4° (c = 1 in 1 M HCl) . The equal magnitude and opposite sign confirm that the two enantiomers are non-superimposable mirror images and cannot be interchanged in any application where chiroptical identity determines biological or catalytic outcome.
| Evidence Dimension | Specific optical rotation [α]/D |
|---|---|
| Target Compound Data | [α]/D +14±4° (c = 1, 1 M HCl) |
| Comparator Or Baseline | (1R,2R)-enantiomer (CAS 1016971-66-6): [α]/D −14±4° (c = 1, 1 M HCl) |
| Quantified Difference | Δ[α]/D ≈ 28° (sign reversal; absolute magnitude difference within error) |
| Conditions | c = 1 in 1 M HCl, temperature 20–25 °C (vendor QC specifications) |
Why This Matters
Procurement of the incorrect enantiomer directly inverts the stereochemical outcome of any subsequent asymmetric transformation, making this a pass/fail QC parameter for pharmaceutical intermediate selection.
